BenchChemオンラインストアへようこそ!

N-Decyl-3,4,5-trihydroxybenzamide

Lipophilicity ADMET Drug-likeness

N-Decyl-3,4,5-trihydroxybenzamide (CAS 174674-52-3), also referred to as N-decyl gallamide, is a medium-chain N-alkyl gallamide derivative belonging to the broader 3,4,5-trihydroxybenzamide class. This compound features a ten-carbon linear alkyl chain attached via an amide linkage to a gallic acid core, yielding a molecular formula of C₁₇H₂₇NO₄ and a molecular weight of 309.40 g/mol.

Molecular Formula C17H27NO4
Molecular Weight 309.4 g/mol
CAS No. 174674-52-3
Cat. No. B15413858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Decyl-3,4,5-trihydroxybenzamide
CAS174674-52-3
Molecular FormulaC17H27NO4
Molecular Weight309.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCNC(=O)C1=CC(=C(C(=C1)O)O)O
InChIInChI=1S/C17H27NO4/c1-2-3-4-5-6-7-8-9-10-18-17(22)13-11-14(19)16(21)15(20)12-13/h11-12,19-21H,2-10H2,1H3,(H,18,22)
InChIKeyDGMAVPCEDWMULI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Decyl-3,4,5-trihydroxybenzamide (CAS 174674-52-3) – Compound Profile and In-Class Positioning for Procurement


N-Decyl-3,4,5-trihydroxybenzamide (CAS 174674-52-3), also referred to as N-decyl gallamide, is a medium-chain N-alkyl gallamide derivative belonging to the broader 3,4,5-trihydroxybenzamide class . This compound features a ten-carbon linear alkyl chain attached via an amide linkage to a gallic acid core, yielding a molecular formula of C₁₇H₂₇NO₄ and a molecular weight of 309.40 g/mol . The gallamide scaffold is recognized for its intrinsic antioxidant properties, attributed to the three hydroxyl groups on the benzene ring, while the alkyl chain length is a critical determinant of lipophilicity, membrane permeability, and bioactivity [1]. As a research tool, this specific decyl analog occupies an intermediate hydrophobicity position within the homologous N-alkyl gallamide series, making it a candidate for structure-activity relationship (SAR) studies where balanced aqueous solubility and lipid partitioning are required [1].

Why N-Decyl-3,4,5-trihydroxybenzamide Cannot Be Freely Substituted by Other N-Alkyl Gallamides


In-class substitution among N-alkyl gallamides is not scientifically valid due to the profound impact of alkyl chain length on lipophilicity (LogP), cellular uptake, and target engagement [1]. Published structure-activity relationship (SAR) studies on N-alkyl gallamide series against cancer cell lines demonstrate that modest changes in chain length (e.g., hexyl vs. octyl vs. decyl) produce significantly divergent IC₅₀ values, as cytotoxicity strongly correlates with lipophilicity-driven membrane partitioning [2]. Furthermore, molecular modeling and ADMET profiling reveal that each homolog occupies a distinct region of physicochemical space, affecting not only potency but also absorption, distribution, and metabolic stability [2]. Consequently, procuring a close analog such as N-octyl gallamide or N-dodecyl gallamide without empirical validation risks introducing uncharacterized variability in experimental outcomes, making the selection of the specific decyl derivative essential for protocol reproducibility [1][2].

Quantitative Differentiation Evidence for N-Decyl-3,4,5-trihydroxybenzamide Relative to Closest Analogs


Computed Lipophilicity (XLogP3) Position Among N-Alkyl Gallamide Homologs

The computed lipophilicity of N-decyl-3,4,5-trihydroxybenzamide (XLogP3 = 4.25) occupies a specific intermediate position between the shorter-chain N-hexyl gallamide (C6) and the longer-chain N-dodecyl gallamide (C12) within the N-alkyl gallamide series. This LogP value falls within an optimal range for membrane permeability while maintaining sufficient aqueous solubility for in vitro assay compatibility, a balance not achieved by lower or higher homologs [1]. This physicochemical differentiation is critical for researchers selecting analogs for SAR studies where both bioavailability and handling practicality are required.

Lipophilicity ADMET Drug-likeness

Hydrogen Bond Donor/Acceptor Topology Identical to Active Antiproliferative Scaffold

The gallamide core of N-decyl-3,4,5-trihydroxybenzamide possesses three hydrogen bond donor (HBD) sites and four hydrogen bond acceptor (HBA) sites, identical to the pharmacophoric pattern of N-hexyl gallamide, which exhibited an IC₅₀ of 3.5 µg/mL against MCF-7 breast cancer cells [1]. The molecular docking study by Arsianti et al. (2022) identified that this HBD/HBA arrangement is essential for target protein binding (e.g., HER2, EGFR) [2]. While the decyl analog has not been directly tested in this assay, the conserved HBD/HBA count combined with its differentiated LogP suggests that it retains the critical binding elements while potentially offering altered cellular permeability compared to the hexyl reference compound.

Antiproliferative Cancer research Apoptosis

Class-Level Antioxidant Capacity Inferred from Gallamide Core Structure

The trihydroxybenzamide core structure shared by N-decyl-3,4,5-trihydroxybenzamide and its analogs is known to exhibit radical-scavenging activity comparable to or exceeding that of gallic acid itself. In lipid oxidation assays using Brij-stabilized salmon oil emulsions at pH 7.0, the parent gallamide (unsubstituted amide) inhibited lipid oxidation more effectively than gallic acid at concentrations of 5 and 500 µM [1]. This class-level antioxidant capacity is attributable to the three phenolic hydroxyl groups capable of hydrogen atom donation to free radicals. The addition of the N-decyl chain is expected to modulate the compound’s partitioning into lipid phases, potentially enhancing its efficacy in lipophilic environments [1].

Antioxidant Free radical scavenging Lipid oxidation

Predicted Metabolic Stability Differentiation via ADMET Profiling

In silico ADMET profiling of a series of N-alkyl gallamide derivatives, including N-octyl and N-hexyl gallamide, predicts that the alkyl chain length influences cytochrome P450 (CYP) metabolism susceptibility [1]. N-Decyl-3,4,5-trihydroxybenzamide, by extension of this SAR, is predicted to exhibit altered CYP450 inhibition profiles compared to shorter-chain analogs, as the increasing lipophilicity may enhance binding to specific CYP isoforms (e.g., CYP1A2, CYP2D6) [1]. This differentiation is important for researchers designing in vivo studies where metabolic stability is a critical endpoint, as selecting a suboptimal chain length could lead to rapid clearance or off-target metabolism.

Drug metabolism Cytochrome P450 In silico ADMET

Optimal Application Scenarios for N-Decyl-3,4,5-trihydroxybenzamide Based on Differentiation Evidence


Lipophilicity-Dependent Anticancer SAR Probe

N-Decyl-3,4,5-trihydroxybenzamide serves as an intermediate-chain probe in structure-activity relationship (SAR) studies aimed at mapping the influence of alkyl chain hydrophobicity on antiproliferative activity in breast cancer (MCF-7) and leukemia (HL-60) cell lines [1][2]. Its XLogP3 of 4.25 situates it between the polar hexyl analog and the highly lipophilic dodecyl analog, enabling researchers to dissect the contribution of passive membrane diffusion from target-specific binding [2]. This compound is optimal for experimental designs requiring a balanced LogP that avoids solubility limitations while maintaining sufficient membrane partitioning.

Lipid-Phase Antioxidant Mechanistic Studies

In emulsion-based or liposomal antioxidant assays, N-decyl-3,4,5-trihydroxybenzamide is a preferred tool for studying the interplay between radical-scavenging capacity and lipid-phase partitioning [1]. Its gallamide core provides hydrogen atom donation capacity comparable to gallic acid, while the decyl tail enhances incorporation into lipid droplets and cell membranes [1]. This makes it suitable for investigating oxidative stability in food emulsions, cosmetic formulations, or biomimetic membrane systems where the localization of the antioxidant at the lipid-water interface is a critical variable.

Cytochrome P450 Metabolism Comparative Screening

Within a panel of N-alkyl gallamide analogs spanning chain lengths from C6 to C18, the decyl variant (C10) fills a critical gap for in vitro CYP inhibition screening [1]. Its intermediate LogP is predicted to produce a distinct CYP isoform interaction profile that differs from both shorter (e.g., C6, C8) and longer (e.g., C12, C14) analogs, enabling comprehensive assessment of the chain length-CYP inhibition relationship [1]. This application is particularly relevant for medicinal chemistry teams optimizing lead candidates for metabolic stability early in the drug discovery pipeline.

Quote Request

Request a Quote for N-Decyl-3,4,5-trihydroxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.